1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)-

Description

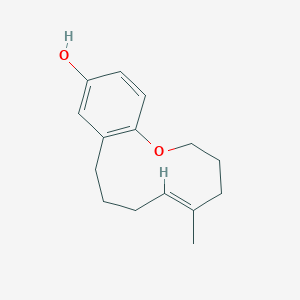

1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- is a complex organic compound with the molecular formula C15H20O2 and a molecular weight of 232.32 . This compound is characterized by its unique structure, which includes a benzoxacycloundecin ring system with multiple hydrogenated positions and a methyl group at the 5th position.

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(6E)-6-methyl-2-oxabicyclo[9.4.0]pentadeca-1(11),6,12,14-tetraen-13-ol |

InChI |

InChI=1S/C15H20O2/c1-12-5-2-3-7-13-11-14(16)8-9-15(13)17-10-4-6-12/h5,8-9,11,16H,2-4,6-7,10H2,1H3/b12-5+ |

InChI Key |

ZAKTUXCYXLZRIM-LFYBBSHMSA-N |

Isomeric SMILES |

C/C/1=C\CCCC2=C(C=CC(=C2)O)OCCC1 |

Canonical SMILES |

CC1=CCCCC2=C(C=CC(=C2)O)OCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols .

Scientific Research Applications

Unfortunately, information regarding specific applications of the compound "1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)-" is limited in the provided search results. However, based on the available data for similar compounds, we can infer potential applications and research areas.

General Information

1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- is an organic compound featuring a benzoxacycloundecin ring system . The synthesis of this compound typically involves cyclization reactions using specific catalysts and solvents to ensure high yield and purity.

Potential Applications Based on Similar Compounds

Given the limited information on the specific compound, we can look at similar compounds like 1-Benzoxacycloundecin-11-ol, 2,3,6,7,8,9-hexahydro-4-Methyl-, (4E)- and other macrolides to infer potential applications:

- Chemistry : It can serve as a building block in synthesizing complex molecules.

- Biology : Useful in studies related to enzyme interactions and metabolic pathways.

- Medicine : It may have potential therapeutic uses because of its unique structure and reactivity.

- Industry : It may be used to create specialty chemicals and materials.

Chemical Reactions

The compound may undergo several chemical reactions:

- Oxidation: Introduction or modification of functional groups using oxidizing agents like potassium permanganate and chromium trioxide.

- Reduction: Reduction of double bonds or functional groups using reducing agents like lithium aluminum hydride and sodium borohydride.

- Substitution: Replacement of one functional group with another.

Comparison with Similar Compounds

1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- can be compared to similar compounds such as:

- 2H-3-Benzoxacyclododecin-2,10(1H)-dione, 4,5,6,7,8,9-hexahydro-11,13-dihydroxy-4-methyl-, (S)-: This compound features a similar ring structure but has different functional groups.

- Other macrolides: These share structural similarities but differ in chemical properties and applications.

Mechanism of Action

The mechanism of action of 1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

- 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10-octahydro-7-hydroxy-3-methyl-14,16-bis (phenylmethoxy)-, [3S- (3R,7S,11E)]- (9CI)**

- 2H-3-Benzoxacyclododecin-2,10(1H)-dione, 4,5,6,7,8,9-hexahydro-11,13-dihydroxy-4-methyl-, (S)-

Uniqueness: 1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- is unique due to its specific ring structure and the presence of multiple hydrogenated positions.

Biological Activity

1-Benzoxacycloundecin-11-ol, 2,3,4,7,8,9-hexahydro-5-Methyl-, (5E)- is a complex organic compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure

The compound belongs to the class of benzoxacycloundecins, characterized by their unique bicyclic structure which contributes to their biological activity. Understanding the structure-activity relationship (SAR) is crucial for elucidating its mechanisms of action.

Anticancer Activity

Recent studies have indicated that benzoxacycloundecins exhibit significant anticancer properties. For instance, compounds similar to 1-Benzoxacycloundecin-11-ol have shown potent cytotoxic effects against various cancer cell lines. A notable study reported that derivatives of benzodioxole exhibited strong anticancer activity with IC50 values lower than those of standard chemotherapeutics like Doxorubicin .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Benzodioxole Derivative 2a | Hep3B | 3.94 | |

| Doxorubicin | Hep3B | 5.00 | |

| Benzodioxole Derivative 2b | HepG2 | 9.12 |

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxacycloundecins are attributed to their ability to inhibit key inflammatory pathways. Research indicates that these compounds can modulate macrophage migration inhibitory factor (MIF), a critical mediator in inflammatory responses . This modulation can lead to reduced inflammation in various disease models.

Antimicrobial Activity

Benzoxacycloundecins also demonstrate antimicrobial properties. A study highlighted their selective action against Gram-positive bacteria, indicating potential as therapeutic agents in treating bacterial infections . The structure of the compound plays a significant role in its interaction with microbial targets.

Case Studies

Case Study 1: Anticancer Efficacy

In vitro assays conducted on Hep3B liver cancer cells revealed that treatment with benzodioxole derivatives led to a significant reduction in cell viability. Flow cytometry analysis indicated that these compounds induce cell cycle arrest at the G2-M phase, suggesting a mechanism for their anticancer effects .

Case Study 2: Inflammatory Response Modulation

A series of experiments assessed the impact of benzoxacycloundecins on cytokine production in macrophages. The results showed a marked decrease in pro-inflammatory cytokines following treatment with these compounds, reinforcing their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.